
Desvancosaminyl vancomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La désvancosaminyl vancomycine est un dérivé de l'antibiotique glycopeptidique vancomycine. Elle se caractérise par l'absence du fragment sucre vancosamine, qui est généralement présent dans la vancomycine.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La préparation de la désvancosaminyl vancomycine implique l'élimination enzymatique du sucre vancosamine de la vancomycine. Ce processus est catalysé par l'enzyme vancosaminetransférase, qui facilite la réaction entre la désvancosaminyl vancomycine et le dTDP-bêta-L-vancosamine pour produire la vancomycine . Les conditions de réaction impliquent généralement l'utilisation de souches bactériennes telles qu'Amycolatopsis orientalis, qui produisent naturellement l'enzyme nécessaire à cette transformation .
Méthodes de production industrielle : La production industrielle de désvancosaminyl vancomycine n'est pas largement établie en raison de son caractère expérimental. Le processus impliquerait probablement une fermentation à grande échelle d'Amycolatopsis orientalis suivie d'un traitement enzymatique pour éliminer le fragment vancosamine. Le composé résultant serait ensuite purifié à l'aide de techniques chromatographiques pour assurer une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Enzymatic Glycosylation by GtfA
DVV serves as the primary acceptor substrate for the TDP-4-epi-vancosaminyltransferase GtfA, which transfers 4-epi-vancosamine from dTDP-4-epi-vancosamine to the β-hydroxyl group of Tyr-6 on the heptapeptide core . This reaction produces chloroorienticin B, a monoglycosylated intermediate.
Key structural features influencing reactivity :
-
The β-OH-Tyr-6 residue of DVV forms hydrogen bonds with GtfA’s Ser-10 and Asp-13, positioning it for nucleophilic attack on the sugar donor .
-
The glucosyl moiety of DVV binds in a subsite formed by GtfA residues 128–141, with hydroxyl groups at O2 and O3 stabilized by Tyr-141 and Gln-133 .
Kinetic Analysis of GtfA-Catalyzed Reactions
Kinetic studies reveal substrate specificity and turnover rates for DVV glycosylation:
DVV is kinetically favored over the aglycone (AGV) or epivancomycin, with a 20-fold higher catalytic efficiency .
Structural Determinants of Substrate Binding
X-ray crystallography of GtfA complexes highlights critical interactions:
-
DVV binding : The heptapeptide’s carbonyl groups at residues 3 and 6 hydrogen bond with Leu-102 and Ser-10 of GtfA, inducing minor conformational changes .
-
Sugar donor site : dTDP binds in a cleft between GtfA’s N- and C-terminal domains, with the pyrophosphate moiety coordinated by Mg²⁺ and residues Asp-98, Asn-99, and Thr-127 .
Side Reactions and Byproducts
Incubation of DVV with GtfA occasionally produces chloroorienticin C (M+H⁺ = 1,287.5), likely due to non-enzymatic epimerization or alternative glycosylation sites .
Applications De Recherche Scientifique
Desvancosaminyl vancomycin has several scientific research applications, including:
Chemistry: Used as a model compound to study glycopeptide antibiotic biosynthesis and modification.
Biology: Investigated for its potential to inhibit bacterial cell wall synthesis, similar to vancomycin.
Medicine: Explored as a potential treatment for antibiotic-resistant bacterial infections.
Industry: Potential use in the development of novel antibiotics through combinatorial biosynthesis.
Mécanisme D'action
The mechanism of action of desvancosaminyl vancomycin involves the inhibition of bacterial cell wall biosynthesis. This is achieved by binding to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the growing peptidoglycan matrix . The absence of the vancosamine moiety does not significantly alter this mechanism, although it may affect the compound’s binding affinity and spectrum of activity.
Comparaison Avec Des Composés Similaires
Vancomycin: The parent compound, which contains the vancosamine sugar moiety.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A semi-synthetic glycopeptide antibiotic with enhanced activity against resistant strains.
Uniqueness: Desvancosaminyl vancomycin is unique due to the absence of the vancosamine sugar, which may influence its pharmacokinetic properties and spectrum of activity. This modification allows researchers to study the role of the vancosamine moiety in glycopeptide antibiotics and develop new derivatives with improved efficacy .
Propriétés
Numéro CAS |
101485-50-1 |
---|---|
Formule moléculaire |
C59H62Cl2N8O22 |
Poids moléculaire |
1306.1 g/mol |
Nom IUPAC |
(1S,2R,18R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C59H62Cl2N8O22/c1-20(2)10-30(63-3)52(80)68-44-46(75)22-5-8-34(28(60)12-22)88-36-14-24-15-37(51(36)91-59-50(79)49(78)48(77)38(19-70)90-59)89-35-9-6-23(13-29(35)61)47(76)45-57(85)67-43(58(86)87)27-16-25(71)17-33(73)40(27)26-11-21(4-7-32(26)72)41(54(82)69-45)66-55(83)42(24)65-53(81)31(18-39(62)74)64-56(44)84/h4-9,11-17,20,30-31,38,41-50,59,63,70-73,75-79H,10,18-19H2,1-3H3,(H2,62,74)(H,64,84)(H,65,81)(H,66,83)(H,67,85)(H,68,80)(H,69,82)(H,86,87)/t30-,31+,38-,41-,42-,43+,44?,45+,46-,47-,48?,49+,50-,59+/m1/s1 |
Clé InChI |
QCHYVJAUGVHJHX-QYURSJLOSA-N |
SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |
SMILES isomérique |
CC(C)C[C@H](C(=O)NC1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H](C([C@H](O5)CO)O)O)O)OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |
SMILES canonique |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |
Synonymes |
2’-O-De(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-lyxo-hexopyranosyl)vancomycin Trifluoroacetic Acid Salt Hydrates; Vancomycin EP Impurity D Trifluoroacetic Acid Salt Hydrates |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of desvancosaminyl vancomycin in the biosynthesis of vancomycin?
A1: this compound, also known as vancomycin pseudoaglycone, is a key intermediate in the biosynthesis of the clinically important antibiotic vancomycin. It is formed by the glucosylation of vancomycin aglycone by the glycosyltransferase GtfB. [] This enzymatic step is crucial for the subsequent attachment of the 4-epi-vancosamine sugar moiety by another glycosyltransferase, GtfC, ultimately leading to the formation of the mature vancomycin molecule. []
Q2: Can you explain the substrate specificity of glycosyltransferases involved in modifying this compound?
A2: Research indicates that the glycosyltransferases GtfC and GtfD exhibit distinct substrate specificities. While both enzymes can utilize UDP-4-epi-vancosamine as a sugar donor, GtfC specifically recognizes and acts upon this compound to attach the 4-epi-vancosamine sugar. [] Interestingly, GtfD demonstrates broader substrate tolerance, capable of attaching the 4-epi-vancosamine not only to this compound but also to a glucosylated teicoplanin scaffold. [] This difference in substrate specificity highlights the potential for engineering these enzymes to create novel glycopeptide antibiotics.
Q3: Are there alternative analytical techniques for studying this compound besides the commonly used reversed-phase liquid chromatography?
A3: Yes, hydrophilic interaction chromatography (HILIC) has emerged as a promising alternative method for analyzing this compound and other related impurities of vancomycin. [] Traditional reversed-phase liquid chromatography faces limitations in terms of its polarity selectivity and compatibility with mass spectrometry. [] HILIC, on the other hand, provides better retention and separation of these polar glycopeptide compounds. [] This improved separation allows for more accurate identification and quantification of this compound, facilitating research into its biosynthesis and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.